molecular formula C14H13FN2O B5476673 1-(4-Fluoro-2-methylphenyl)-3-phenylurea

1-(4-Fluoro-2-methylphenyl)-3-phenylurea

Cat. No.: B5476673
M. Wt: 244.26 g/mol
InChI Key: FHJDOVQLALNTLK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-3-phenylurea is a urea derivative featuring a phenyl group substituted with a fluorine atom at the para position and a methyl group at the ortho position. Urea derivatives are known for their hydrogen-bonding capabilities, which influence their biological activity and physicochemical properties . The fluorine atom in the target compound may enhance metabolic stability and lipophilicity, while the methyl group could modulate steric effects and electronic properties .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJDOVQLALNTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-phenylurea typically involves the reaction of 4-fluoro-2-methylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : Fluorine’s strong C-F bond may reduce metabolic degradation compared to chlorinated analogs like Forchlorfenuron, which generate multiple TPs .
  • Herbicidal Activity : Chlorine substituents (e.g., in 1-(2-chlorophenyl)-3-cycloheptylurea) are critical for herbicidal efficacy, but fluorine could offer similar activity with lower environmental impact .
  • Synthetic Reactivity : Electron-donating groups (e.g., methoxy) facilitate heterocycle formation, while fluorine’s electron-withdrawing nature may require modified reaction conditions .
  • Toxicity Profile : CPPU (1-(2-chloro-4-pyridyl)-3-phenylurea) negatively impacts fruit quality at high concentrations, suggesting substituent choice must balance efficacy and safety .

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